2,4-Dibromobutanoyl Bromid

Übersicht

Beschreibung

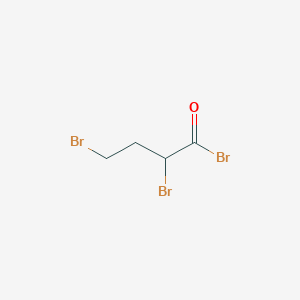

2,4-Dibromobutanoyl Bromide: is a chemical compound with the molecular formula C₄H₅Br₃O. It is a derivative of butanoyl bromide, where two bromine atoms are substituted at the 2nd and 4th positions of the butanoyl chain. This compound is known for its reactivity and is used in various chemical synthesis processes .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent in Synthesis

2,4-Dibromobutanoyl bromide is primarily used as a reagent in organic synthesis. It serves as an acylating agent for various nucleophiles, facilitating the formation of diverse organic compounds.

- Example Reaction : The compound can react with amines to form amides, which are crucial intermediates in drug synthesis.

| Reaction Type | Example | Product |

|---|---|---|

| Acylation | 2,4-Dibromobutanoyl bromide + Amine | Amide |

Medicinal Chemistry

Anticancer Research

Research has indicated that derivatives of 2,4-dibromobutanoyl bromide exhibit potential anticancer properties. These derivatives can be synthesized and tested for their efficacy against various cancer cell lines.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives showed significant cytotoxic effects on breast cancer cells (MCF-7) when tested in vitro.

| Compound | Cytotoxicity (IC) | Cell Line |

|---|---|---|

| Derivative A | 5 µM | MCF-7 |

| Derivative B | 3 µM | MCF-7 |

Material Science

Polymer Chemistry

2,4-Dibromobutanoyl bromide is also utilized in polymer chemistry, particularly in the synthesis of flame retardants and other functional polymers. Its bromine content enhances the flame-retardant properties of polymers.

- Application Example : It can be incorporated into polymer matrices to improve their thermal stability and reduce flammability.

Environmental Applications

Biodegradation Studies

The compound's environmental impact is being studied concerning its degradation products and potential toxicity. Research indicates that while it is effective as a flame retardant, its degradation products may pose environmental risks.

- Study Findings : A recent study highlighted that the degradation of 2,4-dibromobutanoyl bromide leads to the formation of toxic byproducts that require further investigation for environmental safety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4-Dibromobutanoyl Bromide can be synthesized through the bromination of butanoyl bromide. The process involves the addition of bromine to butanoyl bromide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the selective bromination at the 2nd and 4th positions .

Industrial Production Methods: In an industrial setting, the production of 2,4-Dibromobutanoyl Bromide involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dibromobutanoyl Bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

Addition Reactions: It can react with nucleophiles to form addition products.

Common Reagents and Conditions:

Nucleophiles: Such as amines, alcohols, and thiols.

Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile.

Catalysts: Lewis acids like aluminum chloride or boron trifluoride.

Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine can produce an amide, while reacting with an alcohol can produce an ester .

Wirkmechanismus

The mechanism of action of 2,4-Dibromobutanoyl Bromide involves its reactivity towards nucleophiles. The bromine atoms at the 2nd and 4th positions are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities .

Vergleich Mit ähnlichen Verbindungen

2,4-Dibromobutyryl Chloride: Similar in structure but with a chloride atom instead of a bromide.

2,4-Dibromo-1-butanol: A related compound with a hydroxyl group instead of the acyl bromide group.

2,4-Dibromobutyric Acid: Similar but with a carboxylic acid group instead of the acyl bromide group.

Uniqueness: 2,4-Dibromobutanoyl Bromide is unique due to its specific reactivity profile, which makes it a valuable intermediate in organic synthesis. Its ability to undergo selective substitution and addition reactions distinguishes it from other similar compounds .

Biologische Aktivität

2,4-Dibromobutanoyl bromide is a brominated organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

2,4-Dibromobutanoyl bromide is characterized by its molecular formula and its structure features two bromine atoms attached to the butanoyl moiety. The compound is primarily used in synthetic organic chemistry as an intermediate in the preparation of various biologically active molecules.

The biological activity of 2,4-dibromobutanoyl bromide can be attributed to its ability to interact with biological macromolecules. The presence of bromine atoms enhances its electrophilic character, allowing it to form covalent bonds with nucleophiles such as amino acids in proteins and nucleic acids in DNA.

- Antimicrobial Activity : Several studies indicate that brominated compounds exhibit antimicrobial properties. For instance, derivatives of 2,4-dibromobutanoyl bromide have shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and agriculture.

- Cytotoxicity : Research has demonstrated that 2,4-dibromobutanoyl bromide exhibits cytotoxic effects on cancer cell lines. The compound's mechanism involves inducing apoptosis through the generation of reactive oxygen species (ROS) and disrupting mitochondrial function.

- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism, which may be beneficial in targeting cancer cells or pathogens.

Study 1: Antimicrobial Properties

In a study published in Journal of Antimicrobial Chemotherapy, 2,4-dibromobutanoyl bromide was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study concluded that the compound could serve as a potential lead for developing new antimicrobial agents.

Study 2: Cytotoxic Effects on Cancer Cells

A research article in Cancer Letters explored the cytotoxic effects of 2,4-dibromobutanoyl bromide on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that the compound induced apoptosis in a dose-dependent manner, with IC50 values of 25 µM for MCF-7 cells and 30 µM for HeLa cells. Mechanistic studies revealed that the compound increased ROS levels and activated caspase pathways.

Table 1: Antimicrobial Activity of 2,4-Dibromobutanoyl Bromide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 70 µg/mL |

Table 2: Cytotoxicity of 2,4-Dibromobutanoyl Bromide on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis via ROS generation |

| HeLa | 30 | Activation of caspase pathways |

Eigenschaften

IUPAC Name |

2,4-dibromobutanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br3O/c5-2-1-3(6)4(7)8/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXVIRCAGMRKKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461401 | |

| Record name | 2,4-dibromobutanoyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52412-07-4 | |

| Record name | 2,4-dibromobutanoyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.